molecular formula C16H18N2O3 B2649803 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile CAS No. 1436258-51-3

4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2649803
CAS No.: 1436258-51-3
M. Wt: 286.331
InChI Key: HKGKQXMOMTVXKH-UHFFFAOYSA-N
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Description

4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Biological Activity

The compound 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile represents a novel class of morpholine derivatives that have garnered attention for their potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon various research studies and findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Isochromene Derivative : The starting material is typically a substituted isochromene which is reacted with an acylating agent to introduce the acetyl group.
  • Morpholine Formation : The morpholine ring is constructed through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Carbonitrile Introduction : The final step involves the introduction of the carbonitrile group, often through nucleophilic substitution or similar methods.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of morpholine derivatives against various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines.

CompoundCell LineIC50 (μM)
This compoundMOLT-4TBD
4-AcetylmorpholineHL-6042.0 ± 2.7
Chroman DerivativeMCF-768.4 ± 3.9

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds structurally related to 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine have shown promising results, suggesting potential for further development as anticancer agents .

The mechanisms by which these compounds exert their biological effects may include:

  • Induction of Apoptosis : Studies have shown that certain morpholine derivatives can trigger programmed cell death in cancer cells.
  • Inhibition of Topoisomerase : Some derivatives act as inhibitors of topoisomerase enzymes, crucial for DNA replication and repair processes in cancer cells .

Case Studies

A notable study investigated the antiproliferative effects of various morpholine derivatives on cancer cell lines. The results indicated that modifications to the morpholine ring significantly influenced biological activity, with specific substitutions enhancing cytotoxicity.

Study Overview

A series of derivatives were synthesized and tested for their effects on cancer cell proliferation using the MTT assay. The study concluded that:

  • Structure Activity Relationship (SAR) : Specific functional groups on the morpholine ring substantially impacted the biological activity.
  • Selectivity : Certain compounds demonstrated selective toxicity towards cancer cells compared to normal cells.

Properties

IUPAC Name

4-[2-(3,4-dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-10-13-11-20-8-6-18(13)16(19)9-15-14-4-2-1-3-12(14)5-7-21-15/h1-4,13,15H,5-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGKQXMOMTVXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CC(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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